![molecular formula C20H20N4O4S2 B2523874 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896342-87-3](/img/structure/B2523874.png)
ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound “ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a pyrido[1,2-a][1,3,5]triazin-2-yl group, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and functional groups. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety are notable features of the structure .Scientific Research Applications
- Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been investigated for its potential as an antitubercular agent. Researchers have explored its activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Further studies could elucidate its mechanism of action and efficacy.
- Derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have demonstrated anti-inflammatory and analgesic activities. Their ulcerogenic index compares favorably with indomethacin and celecoxib .
- Among different derivatives, compounds 1a and 1b (related to imidazole-containing compounds) have shown good antimicrobial potential . Further exploration could reveal their specific targets and modes of action.
- Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized via the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition. This convergent four-step route yields a pyrimidine-based structure .
Antitubercular Activity
Anti-Inflammatory and Analgesic Properties
Antimicrobial Potential
Pyrimidine Synthesis
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-28-18(26)15-12-7-4-8-13(12)30-17(15)21-14(25)10-29-19-22-16-11(2)6-5-9-24(16)20(27)23-19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDYCOCIZJHUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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